2,3,5-Trichloro-4-trifluoromethyl pyridine
Overview
Description
2,3,5-Trichloro-4-trifluoromethyl pyridine is an organic compound with the molecular formula C6HCl3F3N and a molecular weight of 250.43 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring.
Mechanism of Action
Target of Action
2,3,5-Trichloro-4-trifluoromethyl pyridine (TCTF) is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TCTF are pests in the agricultural industry . It’s also reported to be a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
The biological activities of TCTF derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TCTF with its targets results in the protection of crops from pests .
Biochemical Pathways
It’s known that tctf and its derivatives play a significant role in the agrochemical industry, protecting crops from pests
Result of Action
The result of TCTF’s action is the protection of crops from pests . In the pharmaceutical industry, TCTF derivatives have been used in the development of drugs . For instance, it’s reported to be a CGRP receptor antagonist , which could imply a role in pain modulation.
Biochemical Analysis
Biochemical Properties
2,3,5-Trichloro-4-trifluoromethyl pyridine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the development of these compounds. For instance, it is involved in nucleophilic displacement reactions, where it interacts with enzymes that catalyze the substitution of chlorine atoms with other functional groups . This interaction is essential for the synthesis of complex molecules used in crop protection and pharmaceuticals.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. This compound can bind to the active sites of enzymes, preventing them from catalyzing their respective reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include damage to vital organs and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is present in the right location to interact with its target biomolecules. The compound’s distribution within subcellular compartments can also affect its overall efficacy and impact on cellular processes.
Preparation Methods
The synthesis of 2,3,5-Trichloro-4-trifluoromethyl pyridine involves several steps. One common method includes the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride can be employed . This method allows for the efficient production of the compound in good yields.
Industrial production methods often involve the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is further chlorinated and fluorinated to obtain the desired product . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to ensure high purity and yield.
Chemical Reactions Analysis
2,3,5-Trichloro-4-trifluoromethyl pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can also undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2,3,5-Trichloro-4-trifluoromethyl pyridine has several applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of various pesticides and herbicides.
Pharmaceuticals: The compound is also used in the development of pharmaceutical agents.
Material Science: In material science, the compound is used to synthesize fluorinated materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
2,3,5-Trichloro-4-trifluoromethyl pyridine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is also used in agrochemicals and has similar properties but lacks one chlorine atom.
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom at the 6-position, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in different fields.
Properties
IUPAC Name |
2,3,5-trichloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTBJJNRARXXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608101 | |
Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-94-8 | |
Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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